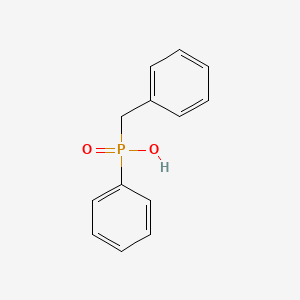![molecular formula C40H41N5O8 B14803984 4-((2S,3S)-3-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-8-cyano-5-((2-methoxynaphthalen-1-yl)methyl)-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carbonyl)benzoic acid](/img/structure/B14803984.png)
4-((2S,3S)-3-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-8-cyano-5-((2-methoxynaphthalen-1-yl)methyl)-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carbonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2S,3S)-3-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-8-cyano-5-((2-methoxynaphthalen-1-yl)methyl)-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carbonyl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and stereocenters.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2S,3S)-3-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-8-cyano-5-((2-methoxynaphthalen-1-yl)methyl)-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carbonyl)benzoic acid involves several steps, including the protection of amino groups, formation of amide bonds, and introduction of cyano and methoxynaphthyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2S,3S)-3-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-8-cyano-5-((2-methoxynaphthalen-1-yl)methyl)-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the methoxynaphthyl group could yield a naphthoquinone derivative, while reduction of the cyano group could yield an amine.
Applications De Recherche Scientifique
4-((2S,3S)-3-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-8-cyano-5-((2-methoxynaphthalen-1-yl)methyl)-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carbonyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, with specific properties.
Mécanisme D'action
The mechanism of action of 4-((2S,3S)-3-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-8-cyano-5-((2-methoxynaphthalen-1-yl)methyl)-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modifies.
Pathways: Biological pathways that are affected by the compound, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-((2S,3S)-3-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-8-cyano-5-((2-methoxynaphthalen-1-yl)methyl)-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carbonyl)benzoic acid include other benzo[b][1,4]diazepine derivatives with different substituents and stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C40H41N5O8 |
|---|---|
Poids moléculaire |
719.8 g/mol |
Nom IUPAC |
4-[(3S,4S)-7-cyano-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-3-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-2-oxo-3,4-dihydro-1,5-benzodiazepine-5-carbonyl]benzoic acid |
InChI |
InChI=1S/C40H41N5O8/c1-23-34(42-35(46)24(2)43(6)39(51)53-40(3,4)5)37(48)44(22-30-29-11-9-8-10-26(29)17-19-33(30)52-7)31-18-12-25(21-41)20-32(31)45(23)36(47)27-13-15-28(16-14-27)38(49)50/h8-20,23-24,34H,22H2,1-7H3,(H,42,46)(H,49,50)/t23-,24-,34-/m0/s1 |
Clé InChI |
IBRKWUQNLNDWMK-DFRLRCAJSA-N |
SMILES isomérique |
C[C@H]1[C@@H](C(=O)N(C2=C(N1C(=O)C3=CC=C(C=C3)C(=O)O)C=C(C=C2)C#N)CC4=C(C=CC5=CC=CC=C54)OC)NC(=O)[C@H](C)N(C)C(=O)OC(C)(C)C |
SMILES canonique |
CC1C(C(=O)N(C2=C(N1C(=O)C3=CC=C(C=C3)C(=O)O)C=C(C=C2)C#N)CC4=C(C=CC5=CC=CC=C54)OC)NC(=O)C(C)N(C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


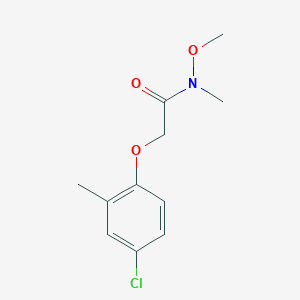
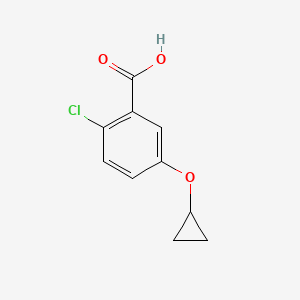
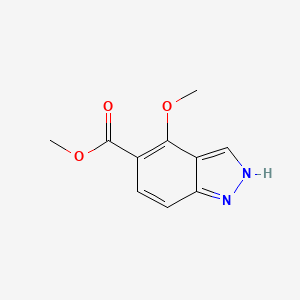
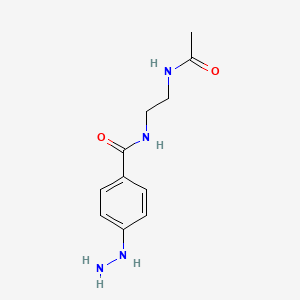
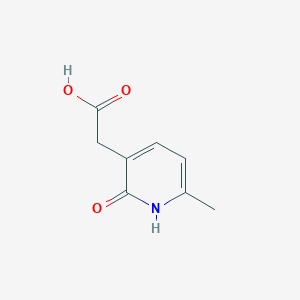
![[(4-Isopropoxy-3-thienyl)methyl]amine](/img/structure/B14803943.png)
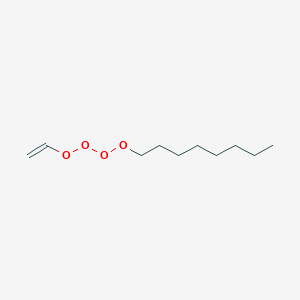

![Benzene, 1-(chloromethyl)-3-[(2-methoxyethoxy)methoxy]-](/img/structure/B14803957.png)

![2-(2,4-dibromophenoxy)-N'-[(2E)-4-methylpentan-2-ylidene]acetohydrazide](/img/structure/B14803959.png)
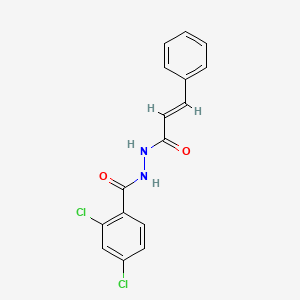
![N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-methoxy-2-nitroaniline](/img/structure/B14803970.png)
